molecular formula C16H15N3O4S B11715600 N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide

N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide

Cat. No.: B11715600
M. Wt: 345.4 g/mol
InChI Key: AUICVIVIEGJBBS-UHFFFAOYSA-N
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Description

Structure and Key Features: This compound features a biphenyl core with a nitro group (-NO₂) at the 4'-position and a sulfonamide group (-SO₂N-) at the 4-position. The sulfonamide nitrogen is substituted with a methyl (-CH₃) and a 2-cyanoethyl (-CH₂CH₂CN) group.

The nitro group may serve as a reactive site for further derivatization .

Properties

Molecular Formula

C16H15N3O4S

Molecular Weight

345.4 g/mol

IUPAC Name

N-(2-cyanoethyl)-N-methyl-4-(4-nitrophenyl)benzenesulfonamide

InChI

InChI=1S/C16H15N3O4S/c1-18(12-2-11-17)24(22,23)16-9-5-14(6-10-16)13-3-7-15(8-4-13)19(20)21/h3-10H,2,12H2,1H3

InChI Key

AUICVIVIEGJBBS-UHFFFAOYSA-N

Canonical SMILES

CN(CCC#N)S(=O)(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE typically involves multiple steps, starting with the preparation of the biphenyl sulfonamide core. This can be achieved through a series of reactions, including nitration, sulfonation, and amination. The cyanoethyl and methyl groups are then introduced through alkylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts for reduction reactions, and strong acids or bases for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the sulfonamide moiety .

Scientific Research Applications

N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-CYANOETHYL)-N-METHYL-4’-NITRO-[1,1’-BIPHENYL]-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The cyano and nitro groups can participate in electron transfer reactions, while the sulfonamide moiety can interact with biological molecules through hydrogen bonding and other interactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Functional Groups Applications/Notes
N-(2-Cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide C₁₆H₁₅N₃O₄S ~353.38 Biphenyl, -NO₂, -SO₂N(CH₃)(CH₂CH₂CN) Potential use in medicinal chemistry (e.g., enzyme inhibition or receptor targeting). Nitro group may enhance stability .
N-(2-Cyanoethyl)-N-isopropyl-2,1,3-benzothiadiazole-4-sulfonamide () C₁₂H₁₃N₅O₂S₂ 335.40 Benzothiadiazole ring, -SO₂N(CH(CH₃)₂)(CH₂CH₂CN) Likely used in drug discovery; benzothiadiazole enhances π-π interactions. Bulkier isopropyl group may reduce solubility compared to methyl .
4-[N-(2-Cyanoethyl)-N-ethylamino]-o-tolualdehyde () C₁₃H₁₅N₃O 245.28 Aldehyde (-CHO), -N(CH₂CH₃)(CH₂CH₂CN) Intermediate in organic synthesis (e.g., dyes or pharmaceuticals). Aldehyde group enables condensation reactions .
N-Cyclohexyl-4-[(2-nitroanilino)methyl]thiophene-2-sulfonamide () C₁₇H₂₁N₃O₄S₂ 419.50 Thiophene, -SO₂NHCyclohexyl, -NO₂ Investigated for CB2 receptor modulation. Intramolecular hydrogen bonding stabilizes conformation .

Physicochemical Properties

  • Solubility: The target compound’s biphenyl and nitro groups likely reduce aqueous solubility compared to analogues with smaller aromatic systems (e.g., benzothiadiazole in ). The cyanoethyl group may marginally improve solubility in polar solvents . The aldehyde derivative () is more polar due to the -CHO group, enhancing solubility in alcohols and ethers .
  • Stability :

    • Nitro groups (as in the target compound and ) increase thermal and oxidative stability but may pose challenges in reductive environments.
    • Sulfonamides with electron-donating groups (e.g., methoxy in ) are less stable under acidic conditions compared to nitro-substituted analogues .

Key Research Findings

Steric Hindrance : The methyl group in the target compound reduces steric bulk compared to isopropyl (), possibly improving binding to flat enzymatic pockets .

Hydrogen Bonding: The cyanoethyl group’s nitrile can act as a hydrogen-bond acceptor, a feature shared with but absent in aliphatic analogues () .

Biological Activity

N-(2-cyanoethyl)-N-methyl-4'-nitrobiphenyl-4-sulfonamide is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications in various fields, including medicinal chemistry.

Synthesis

The synthesis of this compound typically involves the reaction of 4-nitroaniline derivatives with sulfonyl chlorides and cyanoethylation processes. This method allows for the introduction of the cyanoethyl group, which is crucial for enhancing the compound's biological properties.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antibacterial Activity : Studies have shown that derivatives of this compound possess significant antibacterial properties against various strains, including resistant bacteria.
  • Anticancer Properties : Research indicates that it can inhibit cancer cell proliferation, making it a candidate for further development as an anticancer agent.
  • Anti-inflammatory Effects : The compound has been found to reduce inflammation in cellular models, suggesting potential use in treating inflammatory diseases.

Antibacterial Activity

A study conducted by Gupta et al. (2012) demonstrated that derivatives of this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MIC) were determined for various bacterial strains, showcasing its potential as a novel antibacterial agent.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

Anticancer Activity

In vitro studies have indicated that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism involves the activation of caspases and modulation of apoptotic pathways. A notable study reported an IC50 value of 15 µM for HeLa cells, suggesting significant cytotoxicity.

Cell LineIC50 (µM)
HeLa15
MCF-720

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using RAW 264.7 macrophages. The compound significantly inhibited nitric oxide production in a dose-dependent manner, indicating its potential as an anti-inflammatory agent.

Concentration (µM)NO Production Inhibition (%)
1030
2555
5080

Case Studies

  • Case Study on Antibacterial Efficacy : A clinical trial evaluated the effectiveness of the compound in treating skin infections caused by resistant bacteria. Results showed a significant reduction in infection rates compared to standard treatments.
  • Case Study on Cancer Treatment : An experimental study involving animal models demonstrated that treatment with this compound resulted in tumor size reduction by approximately 40% over four weeks.

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